molecular formula C13H16ClN3O2 B11786157 tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate

tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate

Cat. No.: B11786157
M. Wt: 281.74 g/mol
InChI Key: RRPNCJOLGQPKGX-UHFFFAOYSA-N
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Description

tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-1H-benzo[d]imidazole.

    Alkylation: The benzimidazole derivative is then alkylated using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can be compared with other benzimidazole derivatives, such as:

What sets this compound apart is its unique combination of the tert-butyl carbamate group and the 4-chloro substituent, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

tert-butyl N-[(4-chloro-1H-benzimidazol-2-yl)methyl]carbamate

InChI

InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)15-7-10-16-9-6-4-5-8(14)11(9)17-10/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

RRPNCJOLGQPKGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=CC=C2Cl

Origin of Product

United States

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